molecular formula C12H11NO2 B15208797 4-Benzylidene-1-methylpyrrolidine-2,3-dione

4-Benzylidene-1-methylpyrrolidine-2,3-dione

Cat. No.: B15208797
M. Wt: 201.22 g/mol
InChI Key: QWYZWDBCVOJYMH-YFHOEESVSA-N
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Description

4-Benzylidene-1-methylpyrrolidine-2,3-dione is a nitrogen-containing heterocyclic compound It features a pyrrolidine ring with a benzylidene group at the 4-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-1-methylpyrrolidine-2,3-dione typically involves the reaction of benzaldehyde with 1-methylpyrrolidine-2,3-dione under basic conditions. The reaction proceeds via a condensation mechanism, forming the benzylidene group at the 4-position of the pyrrolidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-1-methylpyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of benzylidene oxides.

    Reduction: Formation of 4-benzyl-1-methylpyrrolidine-2,3-dione.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

4-Benzylidene-1-methylpyrrolidine-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzylidene-1-methylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. The benzylidene group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzylidene-1-phenylpyrrolidine-2,3-dione
  • 4-Benzylidene-1-ethylpyrrolidine-2,3-dione
  • 4-Benzylidene-1-propylpyrrolidine-2,3-dione

Uniqueness

4-Benzylidene-1-methylpyrrolidine-2,3-dione is unique due to the presence of the methyl group at the 1-position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(4Z)-4-benzylidene-1-methylpyrrolidine-2,3-dione

InChI

InChI=1S/C12H11NO2/c1-13-8-10(11(14)12(13)15)7-9-5-3-2-4-6-9/h2-7H,8H2,1H3/b10-7-

InChI Key

QWYZWDBCVOJYMH-YFHOEESVSA-N

Isomeric SMILES

CN1C/C(=C/C2=CC=CC=C2)/C(=O)C1=O

Canonical SMILES

CN1CC(=CC2=CC=CC=C2)C(=O)C1=O

Origin of Product

United States

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